2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine
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Overview
Description
2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine is an organic compound with the molecular formula C11H7BrN2O2S It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a nitropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromothiophenol and 5-nitropyridine-2-thiol as the primary starting materials.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. A base such as potassium carbonate (K2CO3) is used to deprotonate the thiol group, making it more nucleophilic.
Coupling Reaction: The deprotonated thiol group reacts with the bromophenyl group through a nucleophilic substitution reaction, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 4-bromothiophenol and 5-nitropyridine-2-thiol are handled using automated systems.
Optimized Reaction Conditions: Reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors to ensure consistent product quality.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The bromophenyl group can undergo substitution reactions, such as Suzuki-Miyaura coupling, to introduce different aryl groups.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, iron powder
Substitution: Palladium catalysts, boronic acids
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various aryl-substituted derivatives
Scientific Research Applications
2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine
- 2-[(4-Methylphenyl)sulfanyl]-5-nitropyridine
- 2-[(4-Fluorophenyl)sulfanyl]-5-nitropyridine
Uniqueness
2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine is unique due to the presence of the bromine atom, which can participate in various halogen bonding interactions, enhancing its reactivity and potential applications. The combination of the bromophenyl and nitropyridine groups also provides a unique electronic structure, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-5-nitropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O2S/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCHRABACZPRQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=NC=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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